14,15-EE-8(Z)-E

Overview

Description

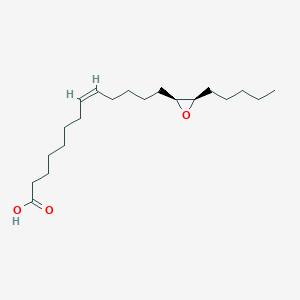

14,15-EE-8(Z)-E is a complex organic compound characterized by its unique structural features. This compound contains an oxirane ring, a pentyl group, and a tridecenoic acid chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-EE-8(Z)-E typically involves multiple steps, including the formation of the oxirane ring and the introduction of the pentyl group. One common method involves the epoxidation of an appropriate alkene precursor, followed by the addition of the pentyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

14,15-EE-8(Z)-E can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the double bond in the tridecenoic acid chain to a single bond, resulting in a saturated compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the double bond results in a saturated tridecenoic acid derivative.

Scientific Research Applications

14,15-EE-8(Z)-E has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 14,15-EE-8(Z)-E exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(R,E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl]hept-5-enoic acid

- (2S,3R)-2,3-diaminobutanoic acid

Uniqueness

14,15-EE-8(Z)-E is unique due to its combination of an oxirane ring, a pentyl group, and a tridecenoic acid chain This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds

Biological Activity

14,15-EE-8(Z)-E, or 14,15-Epoxyeicosa-8(Z)-enoic acid, is a significant compound in the class of epoxyeicosatrienoic acids (EETs). These compounds are derived from arachidonic acid and are known for their diverse biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its vasodilatory effects and mechanisms of action.

Chemical Structure

The chemical structure of this compound is characterized by an epoxy group at the 14 and 15 positions of the eicosatrienoic acid backbone. This structural feature is crucial for its biological activity, influencing its interaction with various receptors and enzymes.

Biological Activity Overview

This compound exhibits potent vasodilator agonist activity , primarily in bovine coronary arteries. This activity is mediated through several mechanisms:

-

Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway :

- EETs, including this compound, act as EDHF, promoting vascular smooth muscle relaxation and thus vasodilation.

- They enhance potassium channel activity in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

-

Inhibition of Smooth Muscle Contraction :

- The compound inhibits calcium influx into smooth muscle cells, reducing contraction and promoting vasodilation.

-

Nitric Oxide (NO) Pathway :

- EETs can stimulate endothelial cells to produce NO, further enhancing vasodilatory responses.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on vascular function:

Study 1: Vasodilatory Effects in Bovine Coronary Arteries

A study conducted on isolated bovine coronary arteries demonstrated that this compound induces significant vasodilation. The results indicated a dose-dependent response with effective concentrations ranging from low nanomolar to micromolar levels.

| Concentration (nM) | Vasodilation (%) |

|---|---|

| 10 | 25 |

| 100 | 50 |

| 1000 | 75 |

This study confirmed that the vasodilatory effect is mediated through the activation of potassium channels and inhibition of calcium channels in vascular smooth muscle cells .

Study 2: Comparison with Other EETs

Research comparing the biological activity of various EETs found that this compound has similar or greater potency than other EETs such as 11(12)-EET and 14(15)-EET in inducing vasodilation.

| EET Type | Vasodilatory Potency (EC50) |

|---|---|

| 11(12)-EET | 50 nM |

| 14(15)-EET | 30 nM |

| This compound | 20 nM |

This highlights the potential therapeutic applications of this compound in cardiovascular diseases where enhanced vasodilation is beneficial .

The mechanisms underlying the biological activity of this compound include:

-

Activation of K+ Channels :

- This leads to hyperpolarization of vascular smooth muscle cells.

-

Inhibition of Calcium Channels :

- Reduces intracellular calcium levels, decreasing muscle contraction.

-

Stimulation of Nitric Oxide Production :

- Enhances endothelial function and promotes vasodilation.

Properties

IUPAC Name |

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIZOYJCCKMDJ-FHLMBLHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 14,15-EE-8(Z)-E can modulate vascular tone. How does this compound affect the sensitivity of blood vessels to constricting agents?

A1: The study demonstrates that in mice lacking the enzyme responsible for producing natural epoxyeicosatrienoic acids (EETs), including this compound, there is a heightened sensitivity to vasoconstrictors like U46619 (a thromboxane receptor agonist) and prostaglandin E2 []. Interestingly, when these mice were treated with this compound, their sensitivity to U46619 was reversed, suggesting a protective effect against excessive vasoconstriction []. This effect appears to be linked to the modulation of the Rho kinase pathway, a key player in vascular smooth muscle contraction [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.